(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid
CAS No.: 868153-60-0
Cat. No.: VC6819249
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868153-60-0 |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.266 |
IUPAC Name | (Z)-4-[(4-methoxyphenyl)methylamino]-3-methyl-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7- |
Standard InChI Key | QCVIKTDSXGOLKU-CLFYSBASSA-N |
SMILES | CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid, delineates its core structure:
-
A but-2-enoic acid backbone with a conjugated double bond between C2 and C3
-
A 4-oxo group at C4
-
A 3-methyl substituent at C3
-
A (4-methoxybenzyl)amino group at C4
The (Z)-configuration specifies that the higher-priority groups (the carboxylic acid and 4-methoxybenzylamine) reside on the same side of the double bond. This stereochemistry imposes distinct dipole moments and influences intermolecular interactions, as evidenced by crystallographic data of analogous (E)-isomers .
Electronic and Steric Properties
The 4-methoxybenzyl group introduces electron-donating methoxy substituents, enhancing resonance stabilization of the adjacent amide bond. Conjugation across the α,β-unsaturated system delocalizes π-electrons, as confirmed by UV-Vis absorption maxima near 260 nm in related compounds . The methyl group at C3 creates steric hindrance, potentially affecting reaction kinetics in catalytic processes .
Table 1: Comparative Structural Features of Analogous Compounds
Synthetic Methodologies
Ugi-Azide Multicomponent Reaction
The synthesis begins with a Ugi-azide reaction, combining:
-
An aldehyde (e.g., 4-methoxybenzaldehyde)
-
An amine (e.g., methylamine)
-
A carboxylic acid (e.g., acrylic acid)
-
An azide (e.g., trimethylsilyl azide)
This one-pot procedure yields a peptoid precursor, which undergoes cyclization to form the α,β-unsaturated system . Optimized conditions use Pd₂(dba)₃ and chiral phosphine ligands (e.g., L4) in dioxane at 0.05 M concentration, achieving yields up to 78% with enantiomeric excess (ee) >90% .
Asymmetric Tsuji–Trost Cyclization
Palladium-catalyzed cyclization of the Ugi precursor introduces stereocontrol. Key parameters include:
-
Ligand selection: Binaphthyl-derived phosphines (L4) optimize enantioselectivity
-
Solvent effects: Dioxane outperforms CH₂Cl₂ or toluene, enhancing both yield and ee
-
Temperature: Room temperature (25°C) balances reaction rate and stereochemical fidelity
Procedure B from literature analogs outlines:
-
Premix Pd₂(dba)₃ (0.05 equiv) and L4 (0.2 equiv) in dioxane for 30 min
-
Add Ugi precursor (0.2 mmol) in dioxane (0.05 M) dropwise
-
Stir overnight, filter through Celite®, and purify via silica chromatography
Physicochemical Characterization
Spectroscopic Analysis
-
FTIR: Absence of -OH stretch (≈2500 cm⁻¹) in metal complexes confirms deprotonation; amide I band at 1650 cm⁻¹
-
¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 2H, aromatic), δ 6.85–6.75 (m, 2H, aromatic), δ 6.35 (d, J = 12 Hz, 1H, CH=CO), δ 2.10 (s, 3H, CH₃)
-
X-ray crystallography: Distorted trigonal bipyramidal geometry in organotin complexes, with carboxylate and amide oxygens in axial positions
Thermodynamic Properties
-
LogP: Predicted 1.50–1.75 (SwissADME) , indicating moderate lipophilicity
-
Water solubility: <1 mg/mL at 25°C (estimated from analogs )
-
pKa: Carboxylic acid ≈3.2; amide ≈15 (non-ionizable under physiological conditions)
Biological Interactions and Applications
DNA Binding Studies
Though direct data is lacking, triorganotin complexes of analogous (E)-isomers exhibit intercalative binding to calf thymus DNA, with binding constants (K₆) of 10⁴–10⁵ M⁻¹ . Viscosity measurements and ethidium bromide displacement assays suggest partial insertion into the DNA helix .
Antimicrobial Activity
While untested, structurally related thiazole derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli. The 4-methoxybenzyl group could enhance membrane penetration, though steric effects from the Z-configuration may reduce efficacy compared to E-isomers .
Computational and In Silico Profiling
Drug-Likeness Parameters
-
Molecular weight: 279.3 g/mol
-
H-bond donors: 2
-
H-bond acceptors: 5
-
Rotatable bonds: 5
-
Bioavailability score: 0.55
Metabolic Stability
CYP450 isoforms 3A4 and 2D6 are predicted to mediate primary oxidation at the methoxybenzyl ring. Glucuronidation of the carboxylic acid is likely, with a half-life estimate of 2.3 h in human liver microsomes .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Related α,β-Unsaturated Amides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume